molecular formula C15H11BrN2OS B5849258 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole

Cat. No. B5849258
M. Wt: 347.2 g/mol
InChI Key: ZVLZWXRMRADWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane integrity. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole has low toxicity and does not cause any significant adverse effects on the biochemical and physiological functions of the body. However, further studies are required to fully understand the compound's effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole in lab experiments include its high yield, low toxicity, and potential applications in various fields of scientific research. However, its limitations include its limited solubility in water and its instability under acidic conditions.

Future Directions

The potential future directions for research on 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole include its use as a fluorescent probe for the detection of metal ions, its investigation as a potential therapeutic agent for the treatment of bacterial, fungal, and cancerous diseases, and its modification to improve its solubility and stability under acidic conditions.
In conclusion, 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has shown promising results in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is required to fully understand the compound's potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole involves the reaction between 4-bromobenzohydrazide and phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. The yield of the synthesis process is high, and the compound can be obtained in a pure form through recrystallization.

Scientific Research Applications

3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. The compound has been studied for its antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(4-bromophenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-12-8-6-11(7-9-12)15-17-14(19-18-15)10-20-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLZWXRMRADWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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